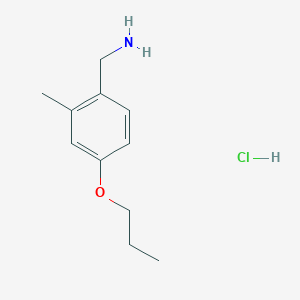

(2-Methyl-4-propoxyphenyl)methanamine hydrochloride

Descripción general

Descripción

(2-Methyl-4-propoxyphenyl)methanamine hydrochloride is a chemical compound with the molecular formula C11H18ClNO. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable tool in both academic and industrial settings .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-4-propoxyphenyl)methanamine hydrochloride typically involves the reaction of 2-methyl-4-propoxybenzaldehyde with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve efficient production. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .

Análisis De Reacciones Químicas

Types of Reactions

(2-Methyl-4-propoxyphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile or electrophile involved.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(2-Methyl-4-propoxyphenyl)methanamine hydrochloride has been investigated for its potential as a therapeutic agent in treating various diseases. Its structure allows it to interact with biological targets effectively.

- Neuropsychiatric Disorders : Research indicates that compounds similar to this compound may modulate serotonergic receptor activity, suggesting potential applications in treating conditions such as schizophrenia, depression, and anxiety disorders .

- Antimicrobial Activity : Preliminary studies have shown that this compound exhibits antimicrobial properties against gram-positive bacteria, including Staphylococcus aureus .

- Anticancer Properties : In vitro studies have demonstrated cytotoxic effects on various cancer cell lines while maintaining low toxicity towards normal cells .

Biological Research

The compound's ability to modify biomolecules makes it valuable for biological studies.

- Protein Modification : The acylating properties of this compound allow it to interact with proteins and nucleic acids, potentially altering their functions for therapeutic effects .

- Structure-Activity Relationship (SAR) : Studies have explored how modifications in the compound's structure influence its biological activity, particularly focusing on the role of substituents like methoxy and propoxy groups .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observed Effects |

|---|---|---|

| Antimicrobial | Gram-positive bacteria | Effective against Staphylococcus aureus |

| Anticancer | Various cancer cell lines | Cytotoxic effects with low normal cell toxicity |

Table 2: Structure-Activity Relationship Insights

| Substituent | Effect on Activity |

|---|---|

| Propoxy group | Enhances lipophilicity |

| Methyl group | Modulates electronic properties |

Antimicrobial Efficacy

A study evaluated derivatives related to this compound against Staphylococcus aureus. Some derivatives exhibited submicromolar activity, indicating strong antibacterial potential .

Cytotoxicity Assessment

In another investigation, derivatives were tested on primary mammalian cell lines. Results indicated that certain modifications maintained significant anticancer activity while minimizing adverse effects on healthy cells .

Mecanismo De Acción

The mechanism of action of (2-Methyl-4-propoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

(4-Isobutoxyphenyl)methanamine hydrochloride: Similar in structure but with an isobutoxy group instead of a propoxy group.

(2-Methyl-4-ethoxyphenyl)methanamine hydrochloride: Similar in structure but with an ethoxy group instead of a propoxy group.

Uniqueness

(2-Methyl-4-propoxyphenyl)methanamine hydrochloride is unique due to its specific propoxy substitution, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain research and industrial applications where other similar compounds may not be as effective .

Actividad Biológica

(2-Methyl-4-propoxyphenyl)methanamine hydrochloride is a compound that has garnered attention due to its notable biological activity, particularly in the field of pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a methanamine functional group attached to a propoxy-substituted aromatic ring, which contributes to its biological activity. The presence of the propoxy group enhances lipophilicity, aiding in its interaction with biological membranes and receptors.

Biological Activity

Research indicates that this compound exhibits significant activity as an antagonist in various neurotransmitter systems. Its structural characteristics suggest potential interactions with specific receptors, including:

- Histamine Receptors : The compound has shown promise in modulating histaminergic pathways, potentially influencing conditions such as allergies and gastric acid secretion.

- Dopamine Receptors : Preliminary studies suggest it may act on dopaminergic systems, indicating possible applications in neuropharmacology.

The mechanism of action involves binding to specific molecular targets, modulating their activity, and subsequently influencing cellular signaling pathways. This interaction can lead to alterations in neurotransmitter release and receptor activation, which are crucial for its pharmacodynamic effects.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies have provided insights into the relationship between the chemical structure of this compound and its biological effects. These studies highlight correlations that can guide further pharmacological exploration and optimization of the compound for therapeutic use.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct biological profiles. The following table summarizes key features:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methyl-6-phenylethynylpyridine | Contains a pyridine ring | Antagonist activity in neuropharmacology |

| 3-(4-Methoxyphenyl)propan-1-amine | Similar amine structure; different substituents | Potential antidepressant effects |

| 4-(2-Aminoethyl)phenol | Amino group on phenolic structure | Involved in neurotransmitter modulation |

The unique substitution pattern of this compound may lead to distinct therapeutic profiles compared to these compounds.

Case Studies and Research Findings

- Neuropharmacological Studies : In vitro assays demonstrated that this compound effectively inhibited receptor activity associated with certain neurotransmitters, suggesting potential use in treating neurological disorders.

- Antimicrobial Activity : Preliminary studies indicated that derivatives of this compound exhibited antimicrobial properties against various bacterial strains, making it a candidate for further investigation as an antimicrobial agent.

- Analgesic and Anti-inflammatory Effects : Research has shown that related compounds exhibit significant analgesic and anti-inflammatory activities, prompting further exploration into the potential therapeutic benefits of this compound in pain management.

Propiedades

IUPAC Name |

(2-methyl-4-propoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-3-6-13-11-5-4-10(8-12)9(2)7-11;/h4-5,7H,3,6,8,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMFFROFLMTQES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)CN)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.